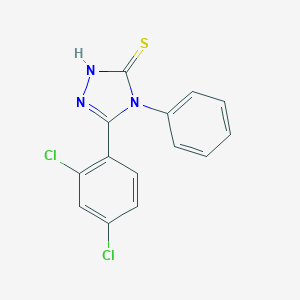

5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3S/c15-9-6-7-11(12(16)8-9)13-17-18-14(20)19(13)10-4-2-1-3-5-10/h1-8H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHHEYHBLWXVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353469 | |

| Record name | 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

92151-02-5 | |

| Record name | 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Foreword: The Enduring Potential of 1,2,4-Triazole Scaffolds in Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Derivatives of this heterocyclic system are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5] The thione-substituted 1,2,4-triazoles, in particular, have garnered significant attention for their potential as potent biological agents.[1][6] The introduction of specific aryl substituents at the N4 and C5 positions of the triazole ring allows for the fine-tuning of the molecule's steric and electronic properties, which can profoundly influence its interaction with biological targets.

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of a specific, highly functionalized derivative: 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol . The strategic incorporation of a 2,4-dichlorophenyl group at the C5 position and a phenyl group at the N4 position is designed to enhance lipophilicity and modulate biological activity.

We will delve into the causal logic behind each experimental step, moving beyond a simple recitation of protocols. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating system for producing and verifying the target compound with high fidelity.

Part 1: The Synthetic Strategy: A Two-Step Pathway to the Triazole Core

The synthesis of the target compound is efficiently achieved through a classical and reliable two-step sequence. This approach first involves the formation of a key thiosemicarbazide intermediate, which then undergoes a base-catalyzed intramolecular cyclization to yield the desired 4H-1,2,4-triazole-3-thiol.[7][8]

Step 1: Synthesis of the Intermediate — 1-(2,4-Dichlorobenzoyl)-4-phenylthiosemicarbazide

The foundational step is the reaction between 2,4-dichlorobenzohydrazide and phenyl isothiocyanate.

-

The Causality: This reaction is a nucleophilic addition. The terminal nitrogen of the hydrazide acts as a potent nucleophile, attacking the electrophilic carbon of the isothiocyanate group. The choice of a refluxing ethanol environment serves a dual purpose: it is an effective solvent for both reactants and the elevated temperature provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

Step 2: Base-Catalyzed Cyclization to 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

The synthesized thiosemicarbazide intermediate is then cyclized in an alkaline medium. This is a well-established method for constructing the 1,2,4-triazole ring system.[9]

-

The Causality: The presence of a strong base, such as sodium hydroxide, is critical. The base facilitates the deprotonation of the amide and thioamide nitrogens, creating nucleophilic centers. An intramolecular nucleophilic attack ensues, followed by the elimination of a water molecule (dehydrative cyclization) to form the stable five-membered triazole ring. Subsequent acidification of the reaction mixture is necessary to neutralize the resulting sodium salt and precipitate the final product in its thiol or thione tautomeric form.

Visualization: The Synthetic Pathway

Caption: Reaction scheme for the synthesis of the target triazole.

Part 2: Detailed Experimental Protocols

This section provides a granular, step-by-step methodology for the synthesis and purification of the title compound.

Materials and Reagents

| Reagent/Material | Purity/Grade |

| 2,4-Dichlorobenzohydrazide | ≥98% |

| Phenyl Isothiocyanate | ≥98% |

| Ethanol | Absolute |

| Sodium Hydroxide (NaOH) | Analytical Grade |

| Hydrochloric Acid (HCl) | Concentrated (37%) |

| Ethyl Acetate | Analytical Grade |

| Hexane | Analytical Grade |

| Distilled Water | - |

| TLC Plates | Silica Gel 60 F₂₅₄ |

Instrumentation

-

Magnetic stirrer with heating mantle

-

Reflux condenser and round-bottom flasks

-

Büchner funnel and vacuum filtration apparatus

-

Melting point apparatus

-

FTIR Spectrometer

-

NMR Spectrometer (¹H: 400 MHz, ¹³C: 100 MHz)

-

Mass Spectrometer

Synthesis of 1-(2,4-Dichlorobenzoyl)-4-phenylthiosemicarbazide (Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,4-dichlorobenzohydrazide (0.1 mol) in absolute ethanol (100 mL).

-

Reagent Addition: To this clear solution, add phenyl isothiocyanate (0.1 mol) dropwise while stirring.

-

Reaction Execution: Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored using TLC (Eluent: Ethyl acetate/Hexane, 3:7 v/v).

-

Product Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Dry the white solid product in a vacuum oven.

Synthesis of 5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Final Product)

-

Reaction Setup: Suspend the dried thiosemicarbazide intermediate (0.05 mol) in a 2N aqueous solution of sodium hydroxide (100 mL).

-

Reaction Execution: Heat the mixture under reflux for 6-8 hours, during which the solid will dissolve, indicating the formation of the sodium salt of the triazole.

-

Product Precipitation: Cool the reaction mixture in an ice bath. Carefully acidify the cold solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is approximately 5-6.

-

Product Isolation: The target compound will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold distilled water until the washings are neutral to litmus paper. Recrystallize the product from ethanol to obtain a pure, crystalline solid.

Part 3: Comprehensive Characterization

Structural elucidation and purity assessment are paramount. The following methods provide a self-validating system to confirm the identity of the synthesized compound.

Physicochemical and Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system (e.g., Ethyl acetate/Hexane, 1:1 v/v) indicates a high degree of purity.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Solubility: The compound is expected to be soluble in solvents like DMSO and DMF, and sparingly soluble in ethanol.[10]

Spectroscopic Analysis

The 1,2,4-triazole-3-thiol scaffold can exist in two tautomeric forms: the thione form and the thiol form. Spectroscopic analysis is crucial for identifying the predominant tautomer.[5]

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

| Expected Peak (cm⁻¹) | Assignment | Rationale |

| ~3100-3000 | Aromatic C-H stretch | Confirms the presence of the phenyl and dichlorophenyl rings. |

| ~2600-2550 | S-H stretch (weak) | A key indicator of the thiol tautomer.[8][9] |

| ~1610-1580 | C=N stretch | Characteristic of the triazole ring.[1] |

| ~1300-1250 | C=S stretch | A strong band indicating the presence of the thione tautomer.[1] |

| ~800-700 | C-Cl stretch | Confirms the presence of the dichlorophenyl group. |

-

Expert Insight: The presence or absence of the S-H stretch versus a strong N-H stretch (around 3200-3400 cm⁻¹) and a prominent C=S band can help distinguish between the thiol and thione forms in the solid state.[5]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

¹H NMR Spectroscopy:

-

Aromatic Protons (δ 7.0-8.0 ppm): A complex multiplet region is expected for the protons of the phenyl and 2,4-dichlorophenyl rings.

-

SH/NH Proton (δ 12.0-14.0 ppm): A broad singlet in this downfield region is highly characteristic of the labile proton of the triazole-thiol/thione system.[1][4][9] This signal is typically exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Aromatic Carbons (δ 120-150 ppm): Multiple signals will appear in this region corresponding to the carbons of the two aromatic rings.

-

Triazole Ring Carbons (δ 145-155 ppm): Two signals are expected for the C3 and C5 carbons of the triazole ring.

-

Thione Carbon (C=S) (δ ~165-170 ppm): The signal for the C=S carbon is highly characteristic and appears significantly downfield, providing strong evidence for the thione tautomer in solution.[5]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Molecular Formula: C₁₄H₉Cl₂N₃S[10]

-

Molecular Weight: 322.21 g/mol [11]

-

Expected Result: The mass spectrum should show a molecular ion peak (M⁺) cluster corresponding to this molecular weight, with the characteristic isotopic pattern for two chlorine atoms.

Visualization: The Characterization Workflow

Caption: Workflow for the purification and characterization process.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. By following the outlined two-step synthesis and employing the comprehensive suite of characterization techniques, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The emphasis on the underlying chemical principles provides the necessary foundation for troubleshooting and adapting these methods for the synthesis of analogous derivatives.

References

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Retrieved from [Link]

-

Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved from [Link]

-

Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. Retrieved from [Link]

-

(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2022). Al Mustansiriyah Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (2017). Journal of Chromatographic Science. Retrieved from [Link]

-

5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Retrieved from [Link]

-

4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl). (2023). Preprints.org. Retrieved from [Link]

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (n.d.). MDPI. Retrieved from [Link]

-

4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. Retrieved from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. Retrieved from [Link]

-

5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 10. 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | C14H9Cl2N3S | CID 742321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

A Comprehensive Guide to the Spectral Analysis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

This technical guide provides an in-depth exploration of the spectral analysis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a molecule of significant interest in medicinal chemistry and drug development. The unique structural features of this heterocyclic compound, including the triazole core, the thiol substituent, and the distinct phenyl and dichlorophenyl moieties, give rise to a characteristic spectral fingerprint. This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering a detailed examination of the methodologies and interpretation of data obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Tautomerism

5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Molecular Formula: C₁₄H₉Cl₂N₃S) can exist in two tautomeric forms: the thiol and the thione form.[1] The thiol form possesses a C-SH group, while the thione form has a C=S group with the proton residing on a nitrogen atom within the triazole ring.[1] The predominant tautomer can be influenced by factors such as the solvent and the solid-state packing. Spectroscopic techniques are instrumental in elucidating the dominant tautomeric form in a given state.

Caption: Thiol-thione tautomerism of the title compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds within 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol provide a unique infrared spectrum.

Experimental Protocol

A standard protocol for obtaining the FT-IR spectrum of the title compound in the solid state involves the use of potassium bromide (KBr) pellets.

-

Sample Preparation: A small amount of the finely ground compound (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg).

-

Pellet Formation: The mixture is then compressed under high pressure in a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The choice of KBr as a matrix is due to its transparency in the mid-infrared region, thus avoiding interference with the sample's absorption bands.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence or absence of a distinct S-H stretching band can help in identifying the predominant tautomeric form.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Thione form) | 3300 - 3100 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| S-H (Thiol form) | 2600 - 2550 | Stretching[1][2] |

| C=N (Triazole ring) | 1620 - 1580 | Stretching[2][3][4] |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C=S (Thione form) | 1250 - 1050 | Stretching[1] |

| C-Cl | 850 - 750 | Stretching |

The presence of a weak absorption band in the 2600-2550 cm⁻¹ region would be indicative of the thiol tautomer, while a broader band in the 3300-3100 cm⁻¹ range would suggest the presence of the N-H bond in the thione form.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H NMR and ¹³C NMR are essential for the complete structural elucidation of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocol

-

Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). The choice of solvent is crucial as it can influence the position of labile protons and the tautomeric equilibrium.

-

Data Acquisition: The sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aromatic protons and the labile proton (S-H or N-H).

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| SH (Thiol form) | 13.0 - 14.0 | Singlet | 1H[2][5] |

| NH (Thione form) | 12.0 - 14.0 | Broad Singlet | 1H[6] |

| Aromatic (Phenyl & Dichlorophenyl) | 7.0 - 8.5 | Multiplet | 8H |

The chemical shift of the labile proton (SH or NH) can be highly variable and is dependent on the solvent, concentration, and temperature. The aromatic region of the spectrum is expected to be complex due to the overlapping signals of the phenyl and dichlorophenyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=S (Thione form) | 160 - 180[1] |

| C-S (Thiol form) | 150 - 165 |

| C=N (Triazole ring) | 145 - 160[1] |

| Aromatic (Phenyl & Dichlorophenyl) | 120 - 140 |

The chemical shift of the carbon attached to the sulfur atom is a key indicator of the tautomeric form. A signal in the range of 160-180 ppm is characteristic of a thione (C=S) carbon, while a signal in the 150-165 ppm range would suggest a thiol (C-S) carbon.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Experimental Protocol

Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds, as it typically results in the formation of a prominent molecular ion peak.

-

Sample Introduction: A dilute solution of the compound is introduced into the ESI source.

-

Ionization: A high voltage is applied to the solution, causing the formation of charged droplets that desolvate to produce gas-phase ions.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Caption: A simplified workflow for ESI-Mass Spectrometry.

Interpretation of the Mass Spectrum

The mass spectrum of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.

Common fragmentation pathways for 1,2,4-triazole derivatives involve the cleavage of the triazole ring.[7][8]

| Ion | m/z (calculated) | Possible Identity |

| [C₁₄H₉Cl₂N₃S]⁺ | 333.99 | Molecular Ion [M]⁺ |

| [C₁₄H₁₀Cl₂N₃S]⁺ | 335.00 | Protonated Molecular Ion [M+H]⁺ |

| [C₈H₅Cl₂]⁺ | 171.98 | Dichlorophenyl fragment |

| [C₆H₅N]⁺ | 91.06 | Phenylnitrile fragment |

The fragmentation pattern can provide valuable structural information and confirm the connectivity of the different substituents to the triazole core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is due to the excitation of electrons from the ground state to higher energy levels.

Experimental Protocol

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm, using a UV-Vis spectrophotometer.

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of triazole-thiol derivatives typically shows two main absorption bands.[1]

| Electronic Transition | Expected λmax (nm) |

| π → π | 250 - 260 |

| n → π | 290 - 300 |

The absorption band in the 250-260 nm range is attributed to π → π* transitions within the aromatic rings and the triazole system. The band at longer wavelengths (290-300 nm) is likely due to n → π* transitions involving the non-bonding electrons of the sulfur and nitrogen atoms.[1] The position and intensity of these bands can be influenced by the solvent polarity.

Conclusion

The comprehensive spectral analysis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, utilizing FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy, provides a complete and unambiguous structural characterization of this important heterocyclic compound. Each technique offers complementary information, and together they form a powerful toolkit for researchers in the field of drug discovery and development. The data and protocols presented in this guide serve as a foundational reference for the synthesis, characterization, and application of this and related triazole derivatives.

References

-

AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Mass spectra of 1,2,3-triazoles. Available from: [Link]

-

ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]

-

MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Available from: [Link]

-

PubMed. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Available from: [Link]

-

Pakistan Journal of Scientific & Industrial Research - Physical Sciences. Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Available from: [Link]

-

ResearchGate. FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl].... Available from: [Link]

-

SpectraBase. 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum. Available from: [Link]

-

NIH. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Available from: [Link]

-

The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link]

-

International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. Available from: [Link]

-

PubChem. 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. Available from: [Link]

-

MDPI. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Available from: [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Available from: [Link]

-

ResearchGate. ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top).... Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link]

-

MDPI. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: [Link]

-

Preprints.org. 4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl). Available from: [Link]

-

MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Available from: [Link]

-

Semantic Scholar. Synthesis and evaluation of 4-amino-5-phenyl-4H-[7][9][10]-triazole-3-thiol derivatives as antimicrobial agents. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

Sources

- 1. ijsr.net [ijsr.net]

- 2. mdpi.com [mdpi.com]

- 3. v3.pjsir.org [v3.pjsir.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. sciex.com [sciex.com]

- 10. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

1H NMR and 13C NMR data for 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Introduction

5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a multifaceted heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a key structural motif in a variety of pharmacologically active agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The thiol substituent on the triazole ring further enhances its chemical reactivity and potential for biological interactions. A thorough structural elucidation is paramount for understanding its mechanism of action and for the rational design of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful and definitive method for the structural analysis of such organic molecules in solution.

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C NMR spectral data for 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. In the absence of directly published experimental spectra for this specific molecule, this guide will leverage spectral data from closely related analogues and fundamental principles of NMR theory to predict and interpret its spectral characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the structural and spectroscopic properties of this important class of compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR spectral data for 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol are summarized in the tables below. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| SH (Thiol) | 13.5 - 14.5 | Singlet (broad) | - |

| H-3', H-5' (Phenyl) | 7.2 - 7.6 | Multiplet | ortho, meta |

| H-2', H-4', H-6' (Phenyl) | 7.2 - 7.6 | Multiplet | ortho, meta |

| H-3'' (Dichlorophenyl) | 7.6 - 7.8 | Doublet | J(H3'',H5'') ≈ 2.5 Hz (meta) |

| H-5'' (Dichlorophenyl) | 7.4 - 7.6 | Doublet of doublets | J(H5'',H6'') ≈ 8.5 Hz (ortho), J(H5'',H3'') ≈ 2.5 Hz (meta) |

| H-6'' (Dichlorophenyl) | 7.3 - 7.5 | Doublet | J(H6'',H5'') ≈ 8.5 Hz (ortho) |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (Thione) | 165 - 175 |

| C-5 (Triazole) | 150 - 155 |

| C-1' (Phenyl) | 135 - 140 |

| C-2', C-6' (Phenyl) | 128 - 130 |

| C-3', C-5' (Phenyl) | 129 - 131 |

| C-4' (Phenyl) | 127 - 129 |

| C-1'' (Dichlorophenyl) | 130 - 135 |

| C-2'' (Dichlorophenyl) | 132 - 137 |

| C-3'' (Dichlorophenyl) | 129 - 132 |

| C-4'' (Dichlorophenyl) | 138 - 142 |

| C-5'' (Dichlorophenyl) | 127 - 130 |

| C-6'' (Dichlorophenyl) | 131 - 134 |

Experimental Protocol for NMR Data Acquisition

The following section outlines a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Sample Preparation

-

Solvent Selection: Due to the potential for limited solubility, a deuterated polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. DMSO-d₆ is an excellent solvent for many heterocyclic compounds and will allow for the observation of exchangeable protons like the thiol (SH) and any potential NH protons from tautomeric forms.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆. This concentration should provide a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most deuterated solvents for NMR spectroscopy are available with TMS already added.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good spectral dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.

-

Spectral Width: A spectral width of approximately 16 ppm should be sufficient to cover all proton signals.

-

Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons between scans.

-

Number of Scans: 16 to 64 scans should provide an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard for obtaining a spectrum with singlets for each carbon.

-

Spectral Width: A spectral width of approximately 250 ppm is necessary to encompass all carbon signals, including the thione carbon.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Interpretation and Rationale

A detailed interpretation of the predicted NMR spectra provides critical insights into the molecular structure of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

¹H NMR Spectrum Analysis

-

Thiol Proton (SH): The thiol proton is expected to appear as a broad singlet in the downfield region of the spectrum (13.5 - 14.5 ppm).[6] This significant downfield shift is characteristic of thiol groups in thione-thiol tautomeric systems within heterocyclic rings.[6] The broadness of the signal is due to chemical exchange and quadrupolar broadening from the adjacent nitrogen atoms.

-

Aromatic Protons: The aromatic protons on the phenyl and dichlorophenyl rings will resonate in the range of 7.2 to 7.8 ppm.[7] The signals from the phenyl group are likely to appear as a complex multiplet due to overlapping signals. The protons on the 2,4-dichlorophenyl ring are expected to show a more defined splitting pattern:

-

H-3'': This proton will appear as a doublet due to meta-coupling with H-5''.

-

H-5'': This proton will be a doublet of doublets due to ortho-coupling with H-6'' and meta-coupling with H-3''.

-

H-6'': This proton will appear as a doublet due to ortho-coupling with H-5''.

-

¹³C NMR Spectrum Analysis

-

Thione Carbon (C=S): The carbon of the thione group is expected to be the most downfield signal in the ¹³C NMR spectrum, typically appearing in the range of 165-175 ppm.[6]

-

Triazole Carbons: The two carbons within the triazole ring (C-3 and C-5) will resonate at approximately 165-175 ppm (C-3, the thione carbon) and 150-155 ppm (C-5).

-

Aromatic Carbons: The aromatic carbons of the phenyl and dichlorophenyl rings will appear in the typical aromatic region of 120-145 ppm.[7] The carbons directly attached to the electronegative chlorine atoms (C-2'' and C-4'') will be shifted further downfield. The number of distinct signals will depend on the symmetry of the molecule.

Visualization of Molecular Structure and Workflow

Molecular Structure of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Caption: Molecular graph of the target compound.

NMR Data Acquisition and Analysis Workflow

Caption: NMR experimental and data analysis workflow.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. By leveraging data from analogous structures and fundamental NMR principles, we have established a solid framework for the structural elucidation of this important heterocyclic compound. The provided experimental protocols and spectral analysis serve as a valuable resource for researchers in medicinal chemistry and drug development, aiding in the unambiguous characterization of this and related molecular scaffolds. The accurate structural determination through NMR spectroscopy is a critical step in advancing our understanding of the structure-activity relationships of 1,2,4-triazole derivatives and in the development of novel therapeutic agents.

References

-

Farahat, A. A., et al. (2023). Synthesis and Crystal Structure of 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. Available at: [Link]

-

Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2). Available at: [Link]

-

Pawar, R. P., et al. (2010). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

-

Kaplaushenko, A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(2), 423-428. Available at: [Link]

-

PubChem. 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top) and 5-Phenyl-1,3,4-thiadiazol-2-amine (bottom). Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(8), 1910-1920. Available at: [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883. Available at: [Link]

-

Pomarnacka, E., & Kozak, M. (2016). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chemistry, 2016, 1-8. Available at: [Link]

-

Tighadouini, S., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6528. Available at: [Link]

Sources

Infrared (IR) spectroscopy of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive analysis of the Infrared (IR) spectroscopic features of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. As direct experimental spectra for this specific molecule are not widely published, this document serves as an expert guide to predict, interpret, and validate its IR spectrum. We delve into the foundational principles of its vibrational modes, with a critical focus on the thiol-thione tautomerism that governs its spectral signature. This guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, a thorough analysis of expected spectral bands, and the logic behind spectral interpretation, ensuring a high degree of scientific integrity and practical utility.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The compound 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol combines this potent core with substituted aromatic rings, making it a valuable candidate for drug discovery programs.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such molecules. It provides a unique molecular fingerprint by probing the vibrational modes of chemical bonds.[4][5] For the title compound, IR spectroscopy is not merely a characterization tool but a critical method for investigating its dominant structural form in different states, a consequence of its inherent tautomerism.

The Decisive Factor: Thiol-Thione Tautomerism

The most crucial aspect dictating the IR spectrum of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is its existence in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[1][6] This equilibrium involves the migration of a proton between a ring nitrogen atom and the exocyclic sulfur atom.

-

Thiol Form: Characterized by an aromatic 1,2,4-triazole ring and an exocyclic thiol (-SH) group.

-

Thione Form: Characterized by a C=S double bond (thiocarbonyl) and an N-H bond within the triazole ring.

Most studies suggest that in the solid state and in neutral solutions, the thione form is predominant for this class of compounds.[7] However, the thiol form can also be present, and its detection is critical as the two forms possess different physicochemical properties that can affect biological activity and receptor binding.[6]

Interpreting the IR Spectrum: A Predictive Analysis

The key to interpreting the IR spectrum is to look for the characteristic absorption bands that define each tautomer. Based on extensive data from related structures, we can predict the key vibrational modes for the title compound.

High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by stretching vibrations involving hydrogen atoms.

-

Aromatic C-H Stretch: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the C-H stretching vibrations of the phenyl and dichlorophenyl rings.[8]

-

N-H Stretch (Thione Form): A moderately broad band in the range of 3400-3100 cm⁻¹ is a key indicator of the thione tautomer.[7][9] Its presence strongly suggests the proton resides on a ring nitrogen.

-

S-H Stretch (Thiol Form): A weak, sharp absorption band in the 2600-2550 cm⁻¹ range is the definitive marker for the thiol tautomer.[7][9][10] The weakness of this band can sometimes make it difficult to observe, but its presence is unambiguous proof of the thiol form.

Fingerprint Region (1650-600 cm⁻¹)

This region contains a wealth of structural information from stretching and bending vibrations.

-

C=N and C=C Stretching: The spectrum will show multiple bands between 1610 cm⁻¹ and 1450 cm⁻¹. These arise from the C=N stretching of the triazole ring and the C=C skeletal vibrations of the aromatic phenyl rings.[7][9][11]

-

Thioamide / C=S Related Bands (Thione Form): The C=S stretching vibration is not a pure vibration; it couples significantly with other modes, particularly C-N stretching. This results in several "thioamide" bands. For analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, these coupled N-C=S bands appear in regions around 1535 cm⁻¹ (Amide I), 1260 cm⁻¹ (Amide II), 1050 cm⁻¹ (Amide III), and 950 cm⁻¹ (Amide IV).[9] The band in the 1340-1250 cm⁻¹ range is often attributed with significant C=S character.[7]

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings appear in the 900-675 cm⁻¹ range and can provide information about the substitution patterns.

-

C-Cl Stretching: Strong absorptions corresponding to the C-Cl bonds of the 2,4-dichlorophenyl group are expected in the 800-600 cm⁻¹ region.[4]

Summary of Expected Vibrational Frequencies

The following table summarizes the key diagnostic bands for differentiating the thiol and thione tautomers of the title compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Tautomer Assignment | Expected Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Both | Weak to Medium |

| ~3400-3100 | N-H Stretch | Thione | Medium, Broad |

| ~2600-2550 | S-H Stretch | Thiol | Weak, Sharp |

| ~1610-1550 | C=N Stretch (Triazole Ring) | Both | Medium to Strong |

| ~1500-1450 | C=C Stretch (Aromatic Rings) | Both | Medium |

| ~1340-1250 | N-C=S Coupled Stretch (prominent C=S character) | Thione | Medium to Strong |

| ~800-600 | C-Cl Stretch | Both | Strong |

Validated Experimental Protocol for FTIR Analysis

To ensure reliable and reproducible data, a standardized protocol must be followed. The choice of sample preparation is critical, as it can influence the observed tautomeric form.

Sample Preparation: A Critical Choice

Rationale: The solid state often favors a single, thermodynamically stable tautomer (typically the thione form) due to crystal packing forces.[7] In contrast, solution-state analysis can reveal the equilibrium between tautomers, which may be influenced by solvent polarity.

Protocol 1: Solid-State Analysis (KBr Pellet Method) This is the most common method for obtaining a high-quality spectrum of a solid sample.

-

Preparation: Gently grind 1-2 mg of the synthesized 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with ~200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder for analysis.

Instrument Configuration and Data Acquisition

Rationale: Standard FTIR parameters provide a good balance between signal-to-noise ratio and acquisition time. A background scan is essential to remove spectral contributions from atmospheric water and CO₂.

Typical FTIR Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve signal-to-noise)

-

Detector: Deuterated triglycine sulfate (DTGS) is standard.

Conclusion

The infrared spectrum of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is rich with structural information, but its interpretation is fundamentally governed by the compound's thiol-thione tautomerism. The definitive diagnostic markers are the presence of a weak S-H stretch (~2550 cm⁻¹) for the thiol form versus a broader N-H stretch (~3200 cm⁻¹) and characteristic N-C=S coupled vibrations for the dominant thione form. By following the rigorous experimental protocols outlined in this guide and applying the predictive analysis of key vibrational bands, researchers can confidently perform structural elucidation, confirm synthesis, and assess the purity of this important heterocyclic compound. This foundational spectroscopic knowledge is essential for advancing its application in drug development and materials science.

References

- BenchChem. (2025). 4,5-diethyl-4H-1,2,4-triazole-3-thiol tautomerism study. BenchChem.

- ResearchGate. (2025). Vibrational spectroscopy of triazoles and tetrazole | Request PDF.

- Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR.

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078.

- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to Thione-Thiol Tautomerism in Disubstituted 1,2,4-Triazoles. BenchChem.

- ResearchGate. (n.d.). Calculated wavenumbers cm 1 of vibrational modes of 1,2,3-triazole in....

- Mroczek, T., Plech, T., & Wujec, M. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.

- SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum.

- RSC Publishing. (n.d.). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic.

- ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol(3179-31-5)IR1.

- Marmara Pharmaceutical Journal. (2013). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.

- National Institutes of Health. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide.

- Journal of Chemical Physics. (n.d.). and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared.

- ResearchGate. (2025). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones.

- ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound....

- ResearchGate. (n.d.). Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl) -.

- International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.

- Molecules. (n.d.).

- Sravya, G., & et al. (2022).

- Ratajczak, P., & et al. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI.

- Michigan State University. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.).

- ResearchGate. (2025).

- Biomedical and Pharmacology Journal. (2015). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents.

- ResearchGate. (2024).

- Michigan State University Chemistry. (n.d.). Infrared Spectroscopy.

- ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide.

- National Institutes of Health. (2020).

- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING.

- National Institutes of Health. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine.

- MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one.

- ResearchGate. (2024). Synthesis, Experimental and theoretical spectra, electronic, and medicinal properties of 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-ethoxy-4H-1,2,4-triazole.

- ResearchG

- PubMed. (n.d.). The characteristic infrared spectra of N-(2-phenyl-(1,2,3-triazole-formyl)-N'-aryl)-thioueas.

- ACS Publications. (n.d.). Notes - Detection of Thiocarbonyl Groups by Infrared Spectroscopy. The Journal of Organic Chemistry.

- Royal Society of Chemistry. (n.d.). Excited-state relaxation mechanisms of 2,2′-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 3. ijrpc.com [ijrpc.com]

- 4. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 5. web.williams.edu [web.williams.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 10. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]

- 11. researchgate.net [researchgate.net]

Mass Spectrometric Elucidation of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

This guide provides an in-depth technical exploration of the mass spectrometric analysis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometry for the structural characterization of complex small molecules. We will delve into the theoretical underpinnings and practical considerations for obtaining and interpreting high-quality mass spectra of this compound, with a focus on electrospray ionization (ESI) techniques.

Introduction: The Significance of Structural Verification

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, with a molecular formula of C₁₄H₉Cl₂N₃S and a molecular weight of 322.21 g/mol , presents a unique analytical challenge due to its multiple aromatic rings and heteroatoms.[1][2] Mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, is an indispensable tool for confirming the molecular weight and elucidating the structure of such compounds through fragmentation analysis.[3]

This guide will focus on Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like the target triazole.[4] ESI allows for the gentle ionization of the analyte directly from solution, minimizing in-source fragmentation and preserving the molecular ion for subsequent analysis.[3][4]

Experimental Approach: A Validated Workflow

The successful mass spectrometric analysis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol hinges on a meticulously planned experimental workflow. This section outlines a comprehensive, self-validating protocol designed to yield high-quality, interpretable data.

Sample Preparation: The Foundation of Quality Data

The purity of the sample and the choice of solvent are critical for obtaining a clean mass spectrum. The following protocol is recommended:

Protocol 1: Sample Preparation for ESI-MS Analysis

-

Solvent Selection: Prepare a stock solution of the analyte in a high-purity (LC-MS grade) solvent. A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid is a good starting point. The formic acid aids in the protonation of the analyte in positive ion mode.

-

Concentration: The optimal concentration for direct infusion ESI-MS is typically in the low micromolar to nanomolar range. A starting concentration of 1-10 µg/mL is recommended.

-

Filtration: To prevent clogging of the ESI needle and contamination of the mass spectrometer, filter the sample solution through a 0.22 µm syringe filter prior to analysis.

The rationale behind using a protic solvent mixture with a weak acid is to facilitate the formation of protonated molecules, [M+H]⁺, which are readily detected in positive ion ESI-MS.

Instrumentation and Data Acquisition

The choice of mass spectrometer and the optimization of its parameters are crucial for achieving the desired sensitivity and resolution. A quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer is recommended for accurate mass measurements, which can aid in confirming the elemental composition.

Table 1: Recommended ESI-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The triazole nitrogens are basic and readily accept a proton. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ionization.[5] |

| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates desolvation of the charged droplets.[5] |

| Drying Gas Temperature | 300 - 350 °C | Promotes solvent evaporation and ion release. |

| Nebulizer Pressure | 30 - 40 psi | Aids in the formation of a fine aerosol. |

| Fragmentor Voltage | 100 - 150 V | A moderate voltage to transfer ions efficiently without excessive in-source fragmentation. Can be varied to induce fragmentation.[5] |

| Mass Range | m/z 50 - 500 | To encompass the expected precursor and fragment ions. |

This experimental workflow can be visualized as follows:

Caption: Experimental workflow for the ESI-MS analysis of the target triazole.

Data Interpretation: Unraveling the Molecular Structure

The Full Scan Mass Spectrum: Identifying the Precursor Ion

In positive ion mode ESI-MS, the primary species observed for 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is the protonated molecule, [M+H]⁺. Given the molecular weight of 322.21, the expected m/z value for this ion would be approximately 323.22. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the [M+H]⁺ ion, with relative intensities of approximately 100:65:10 for the M, M+2, and M+4 peaks, respectively. This isotopic signature provides a high degree of confidence in the elemental composition of the detected ion.

It is important to consider the potential for tautomerism in this molecule. The 3-thiol group can exist in equilibrium with its 3-thione tautomer.[6] While both forms have the same molecular weight, their fragmentation patterns may differ slightly.

Tandem Mass Spectrometry (MS/MS): Deciphering the Fragmentation Pathway

To gain structural insights, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic product ions. The resulting product ion spectrum provides a "fingerprint" of the molecule's structure.

Based on the known fragmentation patterns of 1,2,4-triazole derivatives, several key fragmentation pathways can be proposed for the [M+H]⁺ ion of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.[5][7][8]

Proposed Fragmentation Pathways:

-

Loss of the Phenyl Group: A common fragmentation pathway for N-phenyl substituted heterocycles is the cleavage of the N-C bond, leading to the loss of a neutral phenyl radical (C₆H₅•) or benzene (C₆H₆).

-

Cleavage of the Dichlorophenyl Group: The bond between the triazole ring and the dichlorophenyl group can also cleave, resulting in the loss of a dichlorophenyl radical (C₆H₃Cl₂•).

-

Triazole Ring Fragmentation: The 1,2,4-triazole ring itself can undergo cleavage, often involving the loss of neutral molecules such as N₂, HCN, or H₂S.[5]

-

Loss of the Thiol Group: The C-S bond can break, leading to the loss of a thiol radical (•SH) or hydrogen sulfide (H₂S).

A plausible fragmentation scheme is visualized below:

Caption: Proposed fragmentation pathway for protonated 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Table 2: Predicted Major Fragment Ions in MS/MS

| m/z (approx.) | Proposed Structure/Fragment | Notes |

| 290.23 | [M+H - •SH]⁺ | Loss of the thiol radical. |

| 246.20 | [M+H - C₆H₅•]⁺ | Loss of the N-phenyl radical. |

| 178.23 | [M+H - C₆H₃Cl₂•]⁺ | Loss of the dichlorophenyl radical. |

| 145.97 | [C₆H₄Cl₂]⁺ | Dichlorophenyl cation. |

| 77.04 | [C₆H₅]⁺ | Phenyl cation. |

The relative abundances of these fragment ions will depend on the collision energy used in the CID process. By carefully analyzing the full scan and MS/MS spectra, a comprehensive structural characterization of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be achieved.

Conclusion: A Powerful Tool for Structural Elucidation

Mass spectrometry, particularly when coupled with soft ionization techniques like ESI and tandem MS capabilities, provides an unparalleled level of detail for the structural analysis of complex organic molecules. The methodologies and interpretative frameworks presented in this guide offer a robust approach for the confident identification and characterization of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. By understanding the principles of ionization and fragmentation, researchers can leverage this powerful analytical tool to accelerate their research and development efforts in the pharmaceutical and chemical sciences.

References

- Fahim, A. M., Magar, H. S., & Ayoub, M. A. (n.d.). Mass fragmentation pattern of the triazole‐thiol ligand. Calcd. [Found; Intensity%] . ResearchGate.

- (n.d.). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate.

- (n.d.). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. ResearchGate.

- (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Benchchem.

- (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate.

- (1991). Mass spectra of some 1,2,4-triazoles. Semantic Scholar.

-

(n.d.). Electrospray ionization. Wikipedia. Retrieved from [Link].

- (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers.

- (n.d.). Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole. ResearchGate.

- (2023). 4H- 1, 2, 4-Triazol- 3-yl)Thio)- 1-( 5-Methyl- 1-( 4-Nitrophenyl). Preprints.org.

-

(n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. Retrieved from [Link].

- (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI.

-

(n.d.). 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. PubChem. Retrieved from [Link].

-

(2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][7][9]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Retrieved from the search results.

- (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).

- (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.

- (n.d.). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. DergiPark.

- (n.d.). 5-(4-chloro-phenyl)-4-p-tolyl-4h-(1,2,4)triazole-3-thiol. Sigma-Aldrich.

Sources

- 1. scbt.com [scbt.com]

- 2. 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | C14H9Cl2N3S | CID 742321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijsr.net [ijsr.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The landscape of heterocyclic chemistry is continually evolving, with the 1,2,4-triazole scaffold remaining a cornerstone in the development of novel therapeutic agents and functional materials. Among its myriad derivatives, 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol emerges as a compound of significant interest due to its unique structural features and potential for diverse biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, detailed spectral analysis, and an exploration of its potential applications, particularly in the realm of drug discovery.

Physicochemical Properties

The inherent physical and chemical characteristics of a molecule are fundamental to its application and development. For 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a combination of computational and experimental data for analogous compounds allows for a detailed characterization.

Table 1: Physicochemical Properties of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Cl₂N₃S | [1] |

| Molecular Weight | 322.21 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Not available. Related compounds such as 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol have a melting point of 187-188 °C.[2] | - |

| Solubility | 37.8 µg/mL at pH 7.4 (experimental) | [3] |

| XLogP3 | 4.4 (computed) | [3] |

| Topological Polar Surface Area | 59.7 Ų (computed) | [3] |

The presence of the dichlorophenyl and phenyl rings contributes to the compound's lipophilicity, as indicated by the computed XLogP3 value. The triazole ring and the thiol group provide sites for hydrogen bonding and potential coordination with metal ions, influencing its solubility and biological interactions.

Synthesis and Mechanistic Insights

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established area of organic chemistry. A common and effective method involves the base-catalyzed intramolecular cyclization of a corresponding 1,4-disubstituted thiosemicarbazide.[2][4] This approach offers a high degree of control over the substitution pattern on the triazole ring.

Proposed Synthetic Pathway

The synthesis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be logically approached through a two-step process, as illustrated in the workflow below. The causality behind this experimental choice lies in its reliability and versatility, allowing for the introduction of diverse substituents.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system, where the successful formation of the intermediate thiosemicarbazide in Step 1 is a prerequisite for the subsequent cyclization to the desired triazole.

Step 1: Synthesis of 1-(2,4-dichlorobenzoyl)-4-phenylthiosemicarbazide

-

Dissolve 2,4-dichlorobenzohydrazide (1 mmol) in absolute ethanol (20 mL).

-

Add phenyl isothiocyanate (1 mmol) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

-

Suspend the synthesized thiosemicarbazide (1 mmol) in an aqueous solution of sodium hydroxide (2M, 20 mL).

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and filter to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

Spectral Analysis and Structural Elucidation

The structural confirmation of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol relies on a combination of spectroscopic techniques. The following data is predicted based on the analysis of closely related compounds.[2][5]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands that confirm the presence of key functional groups.

Sources

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | C14H9Cl2N3S | CID 742321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives

An In-depth Technical Guide to the Biological Activity of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a pivotal scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This five-membered heterocyclic ring, containing three nitrogen atoms, serves as a versatile pharmacophore due to its unique electronic and steric properties, which allow for diverse interactions with biological targets. Derivatives of 1,2,4-triazole have demonstrated significant potential in various therapeutic areas, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory applications.

This guide focuses on a specific, highly potent class of these compounds: 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives. The incorporation of a dichlorophenyl group and a phenyl ring at specific positions of the triazole core, along with the reactive thiol group, creates a molecule with significant potential for further chemical modification and a wide range of biological activities. We will explore the synthesis, biological evaluation, and mechanistic insights into these promising compounds, providing a comprehensive resource for researchers and drug development professionals.

Synthesis and Chemical Characterization

The synthesis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a multi-step process that begins with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by a reaction with phenylhydrazine to yield a hydrazide, which is then cyclized with carbon disulfide in the presence of a base, typically potassium hydroxide, to form the desired triazole.

Experimental Protocol: Synthesis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

-

Step 1: Synthesis of 2,4-dichlorobenzoyl chloride. A mixture of 2,4-dichlorobenzoic acid (1 mole) and thionyl chloride (1.5 moles) is refluxed for 2-3 hours. The excess thionyl chloride is removed by distillation under reduced pressure to obtain the acid chloride.

-

Step 2: Synthesis of N'-phenyl-2,4-dichlorobenzohydrazide. The 2,4-dichlorobenzoyl chloride (1 mole) is dissolved in a suitable solvent, such as dioxane, and added dropwise to a solution of phenylhydrazine (1 mole) in the same solvent, with constant stirring and cooling. The reaction mixture is then stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with a dilute sodium bicarbonate solution, and then with water, and finally recrystallized from ethanol.

-

Step 3: Synthesis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The N'-phenyl-2,4-dichlorobenzohydrazide (1 mole) is dissolved in ethanol, and potassium hydroxide (1.5 moles) and carbon disulfide (1.5 moles) are added. The mixture is refluxed for 8-10 hours. The solvent is then evaporated, and the residue is dissolved in water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.

The structure of the synthesized compound is typically confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Biological Activities and Structure-Activity Relationship (SAR)

The 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol scaffold has been extensively explored for various biological activities. The presence of the dichlorophenyl and phenyl rings, along with the nucleophilic thiol group, allows for a wide range of structural modifications, leading to compounds with enhanced potency and selectivity.

Antimicrobial and Antifungal Activity

Derivatives of this triazole have shown significant activity against a range of bacterial and fungal strains. The thiol group is often a key site for derivatization, with the resulting thioether and Schiff base derivatives demonstrating enhanced antimicrobial properties.

Experimental Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

-

Preparation of Inoculum: Bacterial and fungal strains are grown in appropriate broth media overnight at 37°C and 28°C, respectively. The turbidity of the cultures is adjusted to match the 0.5 McFarland standard.

-

Plate Preparation: Sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify. The microbial inoculum is then uniformly spread over the agar surface.

-

Well Preparation and Compound Application: Wells of a standard diameter (e.g., 6 mm) are punched into the agar. A solution of the test compound at a known concentration (e.g., 100 µg/mL in DMSO) is added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics (e.g., ciprofloxacin) and antifungals (e.g., fluconazole) are used as positive controls.

Quantitative Data: Antimicrobial Activity

| Compound Derivative | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| Parent Compound | Staphylococcus aureus | 12 | 62.5 |

| Schiff Base Derivative 1 | Staphylococcus aureus | 18 | 15.6 |

| Thioether Derivative 2 | Escherichia coli | 15 | 31.2 |

| Parent Compound | Candida albicans | 14 | 31.2 |

| Schiff Base Derivative 1 | Candida albicans | 20 | 7.8 |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Several derivatives of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 24-48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Quantitative Data: In Vitro Anticancer Activity

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |